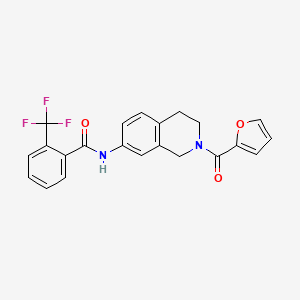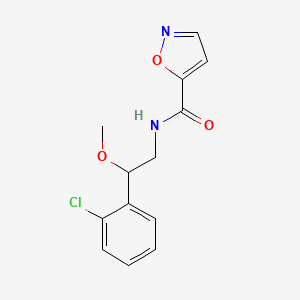
N-(2-(2-chlorophenyl)-2-methoxyethyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole carboxamide derivatives have been synthesized and their structures confirmed by 1H and 13C NMR, and mass spectra . They have been used efficiently in the synthesis of various new pesticides .
Synthesis Analysis
In a study, two series of novel diacylhydrazine derivatives containing an isoxazole carboxamide moiety have been synthesized . The carboxamide or acylhydrazone was replaced by diacylhydrazine to design and synthesize these derivatives .Molecular Structure Analysis
The structures of these derivatives were confirmed by 1H and 13C NMR, and mass spectra .Chemical Reactions Analysis
Intermediates were prepared from 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride and 5-bromonicotinoyl chloride .Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated high antimicrobial activity, making it a potential candidate for preventing and treating infectious diseases . Researchers have explored its effectiveness against bacteria, fungi, and other pathogens. Further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential.
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. N-(2-(2-chlorophenyl)-2-methoxyethyl)isoxazole-5-carboxamide may possess anti-inflammatory properties, making it relevant for drug development in this area. Investigating its impact on inflammatory pathways and immune responses is essential .
Neuroprotection and Neurodegenerative Diseases
Compounds with neuroprotective effects are valuable in the context of neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease. N-(2-(2-chlorophenyl)-2-methoxyethyl)isoxazole-5-carboxamide could potentially modulate neuronal function, reduce oxidative stress, or enhance synaptic plasticity. Researchers are exploring its neuroprotective mechanisms and evaluating its therapeutic potential .
Cancer Research
The compound’s structure suggests that it might interfere with cancer cell growth or survival pathways. Investigating its effects on tumor cells, apoptosis, and angiogenesis could provide insights into its potential as an anticancer agent. However, more studies are needed to validate its efficacy and safety .
Metabolic Disorders
Metabolic disorders, such as diabetes and obesity, are major health challenges worldwide. N-(2-(2-chlorophenyl)-2-methoxyethyl)isoxazole-5-carboxamide could influence metabolic pathways, including glucose homeostasis and lipid metabolism. Researchers are exploring its effects on insulin sensitivity, adipocyte function, and energy balance .
Cardiovascular Applications
Cardiovascular diseases remain a leading cause of morbidity and mortality. The compound’s potential impact on blood vessels, cardiac function, and lipid profiles warrants investigation. Researchers are studying its effects on endothelial cells, vascular tone, and atherosclerosis progression .
Mechanism of Action
Target of Action
The primary targets of N-(2-(2-chlorophenyl)-2-methoxyethyl)isoxazole-5-carboxamide are insects, specifically Plutella xylostella and Empoasca vitis . These insects are known to cause significant damage to cruciferous plants and tea leaves .
Mode of Action
It is known that the compound exhibits insecticidal activity, suggesting that it interacts with biological targets in these insects to disrupt their normal functions .
Biochemical Pathways
Given its insecticidal activity, it is likely that it interferes with essential biochemical processes in the target insects, leading to their death .
Result of Action
The compound has been shown to exhibit potent insecticidal activity against Plutella xylostella and Empoasca vitis . The LC50 values (the concentration of the compound that is lethal to 50% of the insects) against these insects were found to be 1.67 and 1.29 mg/L, respectively . These values were higher than those of several standard insecticides, indicating the compound’s high potency .
Future Directions
properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-18-12(9-4-2-3-5-10(9)14)8-15-13(17)11-6-7-16-19-11/h2-7,12H,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHSNFCGPPRGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=NO1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3000777.png)
![[3-(3-Methoxyprop-1-ynyl)phenyl]methanol](/img/structure/B3000778.png)
![(5-Cyclopropyl-1,2-oxazol-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3000779.png)
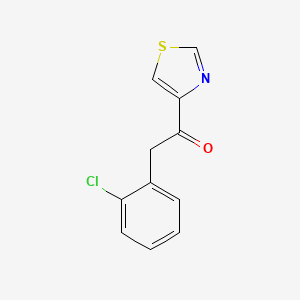
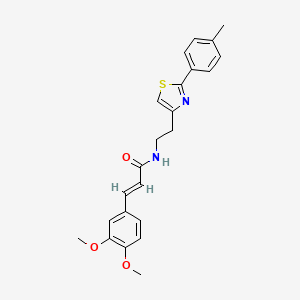

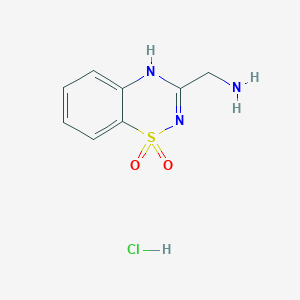
![1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3000789.png)

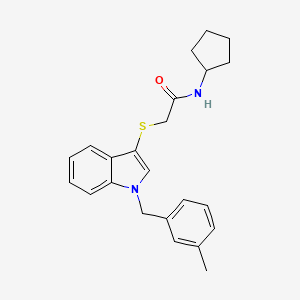

![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B3000796.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3000798.png)
